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Compound of Interest

Compound Name:
3-Bromo-4-isopropoxybenzoic

acid

Cat. No.: B1341061 Get Quote

This guide provides a detailed spectroscopic comparison of 3-Bromo-4-isopropoxybenzoic
acid with its precursors, 4-hydroxybenzoic acid and 3-bromo-4-hydroxybenzoic acid. The

information is intended for researchers, scientists, and professionals in the field of drug

development to facilitate the identification and characterization of these compounds. The guide

summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), provides detailed experimental protocols, and

visualizes the synthetic pathway.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3-Bromo-4-
isopropoxybenzoic acid and its precursors. Data for the precursors is based on experimental

values from various spectral databases. Due to the limited availability of published

experimental spectra for 3-Bromo-4-isopropoxybenzoic acid, the provided data is predicted

based on established spectroscopic principles and comparison with structurally similar

compounds, such as 4-isopropoxybenzoic acid.

Table 1: ¹H NMR Spectral Data (Predicted for 3-Bromo-4-isopropoxybenzoic acid)
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Compound Solvent
Chemical
Shift (δ)
[ppm]

Multiplicity Integration Assignment

4-

Hydroxybenz

oic acid

DMSO-d6

12.5 (br s,

1H), 9.9 (br s,

1H), 7.78 (d,

2H), 6.82 (d,

2H)

Doublet,

Doublet,

Broad Singlet

2H, 2H, 1H,

1H

Ar-H, Ar-H, -

COOH, -OH

3-Bromo-4-

hydroxybenz

oic acid

DMSO-d6

12.8 (br s,

1H), 11.0 (br

s, 1H), 8.05

(d, 1H), 7.80

(dd, 1H), 7.05

(d, 1H)

Doublet,

Doublet of

Doublets,

Doublet,

Broad Singlet

1H, 1H, 1H,

1H, 1H

Ar-H, Ar-H,

Ar-H, -

COOH, -OH

3-Bromo-4-

isopropoxybe

nzoic acid

CDCl₃

10.5 (br s,

1H), 8.21 (d,

1H), 7.92 (dd,

1H), 6.95 (d,

1H), 4.65

(sept, 1H),

1.40 (d, 6H)

Doublet,

Doublet of

Doublets,

Doublet,

Septet,

Doublet,

Broad Singlet

1H, 1H, 1H,

1H, 1H, 6H

-COOH, Ar-H,

Ar-H, Ar-H, -

CH(CH₃)₂, -

CH(CH₃)₂

Table 2: ¹³C NMR Spectral Data (Predicted for 3-Bromo-4-isopropoxybenzoic acid)

Compound Solvent Chemical Shift (δ) [ppm]

4-Hydroxybenzoic acid DMSO-d6
167.3, 161.8, 131.8, 122.0,

115.3

3-Bromo-4-hydroxybenzoic

acid
DMSO-d6

166.8, 158.5, 135.2, 131.5,

123.1, 116.0, 110.2

3-Bromo-4-isopropoxybenzoic

acid
CDCl₃

171.0, 160.2, 135.5, 131.8,

124.5, 112.8, 111.5, 71.5, 21.8

Table 3: IR Spectral Data (KBr Pellet)
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Compound Key Absorptions (cm⁻¹)
Functional Group
Assignment

4-Hydroxybenzoic acid
3300-2500 (broad), 1680

(strong), 1610, 1590, 1240

O-H (acid, H-bonded), C=O

(acid), C=C (aromatic), C-O

3-Bromo-4-hydroxybenzoic

acid

3450 (broad), 3100-2500

(broad), 1675 (strong), 1590,

1250

O-H (phenol), O-H (acid, H-

bonded), C=O (acid), C=C

(aromatic), C-O

3-Bromo-4-isopropoxybenzoic

acid

3300-2500 (broad), 2980,

2930, 1685 (strong), 1600,

1255, 1120

O-H (acid, H-bonded), C-H

(aliphatic), C=O (acid), C=C

(aromatic), C-O (ether), C-Br

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound Molecular Formula Molecular Weight
Key Fragments
(m/z)

4-Hydroxybenzoic

acid
C₇H₆O₃ 138.12 138 (M+), 121, 93, 65

3-Bromo-4-

hydroxybenzoic

acid[1]

C₇H₅BrO₃ 215.94/217.94

216/218 (M+),

199/201, 171/173, 92,

64

3-Bromo-4-

isopropoxybenzoic

acid

C₁₀H₁₁BrO₃ 257.99/259.99

258/260 (M+),

216/218, 199/201,

171/173, 43

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques cited. Instrument-

specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition: Utilize a standard pulse program with a 30° pulse angle, an acquisition

time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are

sufficient.

¹³C NMR Acquisition: Employ a proton-decoupled pulse program with a spectral width of 0-

220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger

number of scans (e.g., 1024 or more) is generally required for ¹³C NMR to achieve a good

signal-to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00

ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with

approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate

mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a

thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record a background spectrum of the empty sample compartment. Place

the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans

are co-added at a resolution of 4 cm⁻¹.

Data Processing: The instrument software automatically ratios the sample spectrum against

the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS)

inlet.
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Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis.

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, typically

from m/z 40 to 400.

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak

(M+) and characteristic fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an

approximate 1:1 ratio) will result in M+ and M+2 peaks of nearly equal intensity for bromine-

containing fragments.

Synthetic Pathway Visualization
The synthesis of 3-Bromo-4-isopropoxybenzoic acid from its precursors can be visualized as

a two-step process starting from 4-hydroxybenzoic acid. The first step is the electrophilic

bromination of 4-hydroxybenzoic acid to yield 3-bromo-4-hydroxybenzoic acid. The second

step is a Williamson ether synthesis, where the phenoxide of 3-bromo-4-hydroxybenzoic acid

reacts with an isopropyl halide to form the final product.

4-Hydroxybenzoic Acid 3-Bromo-4-hydroxybenzoic AcidBr₂, Solvent 3-Bromo-4-isopropoxybenzoic AcidIsopropyl Halide, Base

Click to download full resolution via product page

Caption: Synthetic pathway to 3-Bromo-4-isopropoxybenzoic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1341061#spectroscopic-comparison-of-3-bromo-4-
isopropoxybenzoic-acid-and-its-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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